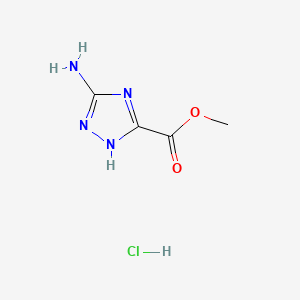

methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H3,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRNUMFYRVKLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888977 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142782-22-7 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142782-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142782227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate Hydrochloride

This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for this compound. This valuable heterocyclic compound serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents[1]. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale that govern the experimental design, ensuring a blend of theoretical understanding and practical applicability for researchers and drug development professionals.

Strategic Overview of the Synthesis

The synthesis of the target compound is most effectively approached via a two-stage process. This strategy is predicated on the initial construction of the core heterocyclic system, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, followed by a classical esterification to yield the desired methyl ester, which is concurrently converted to its hydrochloride salt for enhanced stability and handling.

The selection of this pathway is guided by the commercial availability and reactivity of the starting materials, as well as the thermodynamic favorability of the cyclocondensation and esterification reactions. This approach avoids hazardous reagents like diazomethane and offers high yields and purity.

Caption: Logical flow for the formation of the triazole precursor.

Detailed Experimental Protocol: 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Aminoguanidine: To the stirred solution, add aminoguanidine hydrochloride (1 equivalent) portion-wise. Stir the resulting suspension for 30 minutes at room temperature to form the free base of aminoguanidine.

-

Addition of Oxalate: Slowly add dimethyl oxalate (1.1 equivalents) dissolved in a minimal amount of anhydrous methanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Saponification: After cooling to room temperature, add an aqueous solution of sodium hydroxide (3 equivalents) and heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the intermediate methyl ester.

-

Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

-

Precipitation and Filtration: The product, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to a constant weight. The resulting compound is typically of sufficient purity for the next step.[2]

Stage 2: Esterification and Hydrochloride Salt Formation

With the carboxylic acid precursor in hand, the final step is a direct esterification to yield the methyl ester. The use of thionyl chloride in methanol is a highly efficient method that serves a dual purpose: it facilitates the esterification and provides the hydrochloric acid necessary for the formation of the final salt form.

Principle and Mechanistic Insight

Standard Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, can be slow and equilibrium-limited. A more robust method involves converting the carboxylic acid into a more reactive intermediate. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate is then rapidly attacked by methanol to form the methyl ester.

A significant advantage of this method is that the reaction byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. The evolution of these gases helps drive the reaction to completion. The generated HCl remains in the methanolic solution and protonates the basic sites on the product molecule—specifically, the amino group and the triazole ring nitrogens—to form the stable hydrochloride salt. This process is documented to be highly effective for analogous compounds, yielding the hydrochloride salt in high purity.[3]

Quantitative Data and Reaction Parameters

| Parameter | Value | Rationale |

| Substrate | 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | 1.0 equivalent |

| Reagent | Thionyl Chloride (SOCl₂) | 4.0 equivalents |

| Solvent/Reagent | Anhydrous Methanol | Sufficient to dissolve substrate |

| Temperature | -15°C to Room Temp. | Initial cooling controls the exothermic reaction of SOCl₂ with MeOH. |

| Reaction Time | 20-24 hours | Allows the reaction to proceed to completion at room temperature. |

| Expected Yield | >90% | Based on similar reported procedures.[3] |

Detailed Experimental Protocol: this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, add anhydrous methanol.

-

Cooling: Cool the methanol to approximately -15 to -18 °C using an ice-salt or dry ice/acetone bath.

-

Thionyl Chloride Addition: Add thionyl chloride (4.0 equivalents) dropwise via the dropping funnel to the cold methanol at a rate that maintains the internal temperature below -10 °C. This in-situ generation of methanolic HCl is highly exothermic.

-

Substrate Addition: Once the thionyl chloride addition is complete, add the 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) portion-wise, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 20-24 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. An oily or solid residue will remain.

-

Crystallization: Dissolve the residue in a minimal amount of fresh methanol and induce crystallization by the slow addition of diethyl ether.

-

Isolation and Drying: Filter the resulting white precipitate, wash it thoroughly with diethyl ether to remove any non-polar impurities, and dry it under vacuum to yield the final product, this compound.[3] The product can be characterized by NMR and FTIR spectroscopy to confirm its structure.

Conclusion

The described two-stage synthesis provides a reliable and scalable pathway to this compound. The strategy relies on fundamental and well-understood organic reactions: a cyclocondensation to build the heterocyclic core followed by a robust thionyl chloride-mediated esterification. This guide provides the necessary detail for researchers to understand the causality behind the experimental choices and to successfully replicate the synthesis in a laboratory setting. The final product is a versatile intermediate, primed for further elaboration in drug discovery and development programs.

References

-

Guan, L. P., et al. (2008). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐t[1][3][4]riazole‐3‐carboxylic Acid. Journal of Heterocyclic Chemistry, 45(5), 1531-1534. [Link]

-

Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(49), 29333-29344. [Link]

-

Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]

-

LookChem. (n.d.). Cas 3641-14-3, Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. [Link]

-

Krasavin, M., et al. (2018). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 23(11), 2993. [Link]

- Google Patents. (2020).

-

Alzchem Group. (n.d.). 5-Amino-1,2,4-triazole-3-carboxylic acid. [Link]

- Google Patents. (2015).

Sources

- 1. Cas 3641-14-3,Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | lookchem [lookchem.com]

- 2. 5-Amino-1,2,4-triazole-3-carboxylic acid | Alzchem Group [alzchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate HCl

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate hydrochloride (CAS RN: 142782-22-7). As a key building block in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its characteristics is paramount for its effective application and development. This document consolidates available data and outlines standardized methodologies for the determination of its fundamental physicochemical parameters.

Chemical Identity and Molecular Structure

This compound is the salt form of the parent compound, methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the triazole ring, typically the most basic one, by hydrochloric acid. This conversion to a salt form is often employed to enhance the solubility and stability of the parent molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 142782-22-7 |

| Molecular Formula | C₄H₇ClN₄O₂ |

| Molecular Weight | 178.58 g/mol |

| Canonical SMILES | COC(=O)C1=NN=C(N)N1.Cl |

| InChI Key | OSZNPKRMPBUQLB-UHFFFAOYSA-N.ClH |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is critical for its application in drug development and other chemical syntheses. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Methodology |

| Appearance | White/Crystalline Powder (for the free base) | [1][2] |

| Melting Point | Data not available for the HCl salt. The free base melts at 218-222 °C (with decomposition).[1] | See Protocol 1 for determination. |

| Solubility | Data not available. Expected to have higher aqueous solubility than the free base. | See Protocol 2 for determination. |

| pKa | Data not available. | See Protocol 3 for determination. |

| Stability | Stable under recommended storage conditions. Avoid heat, flames, sparks, and direct sunlight. Incompatible with oxidizing agents. |

Melting Point

The melting point of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of a drug substance is a critical factor influencing its bioavailability. As a salt, methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl is anticipated to have greater aqueous solubility than its free base due to the ionic nature of the molecule.

The equilibrium solubility can be determined in various solvents relevant to pharmaceutical and chemical processes.[3]

Materials:

-

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl

-

Solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand for a short period to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

Caption: Workflow for Equilibrium Solubility Determination.

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl, the pKa will correspond to the deprotonation of the protonated triazole ring.

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[4][5]

Apparatus and Reagents:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Allow the pH reading to stabilize.

-

Titrate the solution by adding small, known volumes of the standardized strong base.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Alternatively, UV-Vis spectrophotometry can be used for pKa determination if the compound possesses a chromophore close to the ionization site and exhibits a pH-dependent UV spectrum.[6][7]

Stability

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its shelf life. Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl is reported to be stable under recommended storage conditions, but should be protected from high temperatures and light. Forced degradation studies can be conducted to understand its degradation pathways.

Forced degradation studies are performed under more severe conditions than accelerated stability testing and are designed to identify potential degradation products.[8]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photolytic Degradation: Exposure to UV and visible light as per ICH guidelines.

Procedure:

-

Prepare solutions of the compound in the respective stress media.

-

Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques like LC-MS/MS.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl, the spectra would be expected to show signals corresponding to the methyl ester protons and carbon, the amino group protons, and the triazole ring proton and carbons. The presence of the hydrochloride salt may cause shifts in the positions of the signals, particularly for the protons and carbons near the protonated nitrogen atom, compared to the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl is expected to show characteristic absorption bands for the N-H stretching of the amino group and the protonated triazole ring, C=O stretching of the ester, C-O stretching, and various vibrations of the triazole ring.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl, the mass spectrum would show the molecular ion of the free base upon loss of HCl. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group and cleavage of the triazole ring.[11]

Conclusion

This compound is a valuable intermediate with significant potential in the pharmaceutical and agrochemical industries. This guide has summarized its known physicochemical properties and provided standardized protocols for the determination of key parameters for which data is not currently available. A thorough characterization of this compound is essential for its successful application in research and development.

References

[1] LookChem. Cas 3641-14-3, Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. [2] Echemi. Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. (2024-03-02). University of Technology. Determination of melting and boiling points. [12] Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [3] Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [13] Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation. [9] ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [8] National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [6] National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Sigma-Aldrich. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3. [14] ICH. Q1A(R2) Guideline. PubChem. methyl 5-amino-1H-(1,2,4)triazole-3-carboxylate. [15] BLDpharm. 142782-22-7|this compound. [16] PubMed. Acetylation of methyl 5-amino-1H-[1][2][12]triazole-3-carboxylate. [17] ChemicalBook. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum. [18] ChemicalBook. FTIR spectrum of 4-amino-5-methyl-4H-1,2,4-triazole-3-thione (a), SMA.... [19] ResearchGate. Mass fragmentation pattern of the iminotriazine. TLC Pharmaceutical Standards. safety data sheet. [5] Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [10] PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [20] SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [7] Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [21] AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). National Institutes of Health. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. Wikipedia. Fragmentation (mass spectrometry). [22] IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [23] ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [24] Benchchem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. [11] National Institutes of Health. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023-01-18).

Sources

- 1. alnoor.edu.iq [alnoor.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 20. scispace.com [scispace.com]

- 21. pharmoutsourcing.com [pharmoutsourcing.com]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. ijrpc.com [ijrpc.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Solubility of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Hydrochloride in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights in the absence of extensive empirical data and providing robust protocols for experimental determination.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a triazole ring, an amino group, and a methyl ester, imparts a unique combination of physicochemical properties that govern its behavior in various solvent systems. The formation of a hydrochloride salt further influences its solubility, a critical parameter for drug formulation, delivery, and bioavailability.[3]

The 1,2,4-triazole core is a five-membered heterocycle with three nitrogen atoms, contributing to its polarity and hydrogen bonding capabilities.[4][5] The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. These features are pivotal in determining the compound's interaction with protic and aprotic solvents.

The hydrochloride salt is formed by the protonation of a basic nitrogen atom, likely one of the triazole ring nitrogens or the exocyclic amino group. This ionic character generally enhances aqueous solubility compared to the free base.[3]

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Due to the limited availability of specific experimental solubility data for this compound, this section provides a predictive analysis based on the compound's structural features and established principles of solubility.

Polar Protic Solvents

-

Water: The presence of multiple hydrogen bond donors and acceptors, coupled with the ionic nature of the hydrochloride salt, strongly suggests that the compound will be highly soluble in water. The "like dissolves like" principle is paramount here, with the polar water molecules readily solvating the ionic and polar functional groups of the solute.[3] The pH of the aqueous solution will significantly impact solubility, with lower pH values potentially increasing solubility due to the common ion effect, up to a certain point.[6][7]

-

Methanol and Ethanol: These lower-chain alcohols are polar protic solvents capable of hydrogen bonding. It is predicted that this compound will exhibit good solubility in methanol and ethanol. While their polarity is lower than water, they can still effectively solvate the compound. Solubility is expected to decrease with increasing alkyl chain length (e.g., in propanol or butanol) due to the decreasing polarity of the solvent.

Polar Aprotic Solvents

-

Dimethyl Sulfoxide (DMSO): DMSO is a strong, polar aprotic solvent with a high dipole moment. It is an excellent solvent for a wide range of organic compounds, including many salts.[8] Therefore, this compound is predicted to be highly soluble in DMSO.

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic salts. Good solubility of the target compound in DMF is anticipated.

Nonpolar Solvents

-

Hexane, Toluene, and Dichloromethane: These solvents are nonpolar or have low polarity. Given the highly polar and ionic nature of this compound, it is predicted to be sparingly soluble to insoluble in these solvents. The significant difference in polarity between the solute and the solvent will hinder effective solvation.

Summary of Predicted Solubility

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | High polarity, hydrogen bonding, ionic nature of the salt. |

| Methanol | Polar Protic | Good | Polar, capable of hydrogen bonding. |

| Ethanol | Polar Protic | Good | Polar, capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity, strong dissolving power for salts.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | Polar, effective in dissolving organic salts. |

| Dichloromethane | Slightly Polar Aprotic | Sparingly Soluble | Low polarity. |

| Toluene | Nonpolar | Insoluble | Nonpolar nature. |

| Hexane | Nonpolar | Insoluble | Nonpolar nature. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol is based on the well-established shake-flask method, which is a reliable technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow

Sources

- 1. Cas 3641-14-3,Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | lookchem [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

tautomeric forms of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

An In-depth Technical Guide to the Tautomeric Forms of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Abstract

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. The inherent prototropic tautomerism of its 1,2,4-triazole core is a critical molecular feature that dictates its physicochemical properties, reactivity, and interactions with biological targets. Misinterpretation of the predominant tautomeric form can lead to flawed molecular modeling and misguided drug design efforts. This technical guide provides a comprehensive framework for the elucidation of tautomeric equilibria in this molecule. We synthesize field-proven insights with established analytical principles, detailing the integrated application of quantum chemical calculations, single-crystal X-ray diffraction, and multinuclear NMR spectroscopy. Each section presents not just a protocol, but the underlying scientific rationale, ensuring a self-validating and robust analytical workflow.

The Foundational Chemistry: Understanding Tautomerism in Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms. When asymmetrically substituted, as in the case of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, the mobile proton on the ring nitrogen can reside on one of three positions, leading to three distinct annular tautomers: the 1H, 2H, and 4H forms.[1][2] These are not resonance structures but true constitutional isomers that rapidly interconvert.

The equilibrium between these forms is a delicate balance influenced by:

-

Electronic Effects: The electron-donating amino group (-NH₂) at C5 and the electron-withdrawing methyl carboxylate group (-COOCH₃) at C3 exert opposing electronic pressures on the ring, significantly influencing the proton affinity of each nitrogen atom.[3] Generally, electron-donating substituents tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[3]

-

Steric Hindrance: While less pronounced in this specific molecule, bulky substituents can sterically favor less crowded tautomeric forms.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another through intermolecular interactions.[4]

-

Physical State: The predominant tautomer in the solid state, governed by crystal packing forces, may differ from that in solution.[5]

Below is a representation of the primary tautomeric equilibria for the title compound.

Caption: Annular prototropic tautomerism in methyl 5-amino-1,2,4-triazole-3-carboxylate.

Predictive Analysis: Computational Modeling of Tautomer Stability

Before undertaking extensive experimental work, in silico analysis provides an invaluable predictive foundation. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to estimate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution.[6][7]

Causality Behind the Choice of Method: We employ DFT with a functional like M06-2X or B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p)) because this level of theory provides a robust balance between computational cost and accuracy for calculating the electronic energies of organic molecules.[3] To simulate solvent effects, we incorporate a polarizable continuum model (PCM) or the SMD model, which accounts for the bulk electrostatic effects of the solvent.[4][7]

Protocol 2.1: DFT Calculation of Relative Tautomer Energies

-

Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers using a molecular editor (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a selected DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). This step locates the minimum energy conformation for each isomer.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Extraction: Extract the final electronic energies, including ZPVE corrections, for each tautomer. The relative energy (ΔE) of each tautomer can be calculated with respect to the most stable form.

-

Solvation Modeling (Optional): Repeat steps 2-4 using a solvation model (e.g., SMD with methanol or DMSO as the solvent) to predict the relative stabilities in solution.

-

Data Analysis: Tabulate the relative energies. A lower relative energy indicates higher thermodynamic stability.

Data Presentation: Predicted Tautomer Stabilities

| Tautomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Energy (ΔE) in Methanol (kcal/mol) |

| 1H-Tautomer | 0.00 (Reference) | 0.00 (Reference) |

| 2H-Tautomer | +1.5 | +0.8 |

| 4H-Tautomer | +7.2 | +5.5 |

| Note: These are representative values based on typical findings for substituted 1,2,4-triazoles. Actual values must be calculated for the specific molecule. |

The computational results guide our experimental focus, suggesting that the 1H and 2H tautomers are likely the most populated species, while the 4H form is significantly less stable.[4]

Definitive Solid-State Structure: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of molecular structure in the solid state.[8] It allows for the precise determination of atomic positions, including the location of the tautomeric proton, and reveals intermolecular interactions, such as hydrogen bonding, that stabilize a particular form in the crystal lattice.[9]

Workflow for Crystallographic Analysis

Caption: Standard workflow for tautomer identification via single-crystal X-ray diffraction.

Protocol 3.1: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity. Slowly evaporate a solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone). The optimal solvent is one in which the compound has moderate solubility.

-

Crystal Selection & Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a diffractometer. The cold stream minimizes thermal vibrations and potential crystal degradation. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using standard software packages (e.g., SHELX, Olex2). The initial electron density map should reveal the positions of all non-hydrogen atoms.

-

Proton Location: Locate hydrogen atoms, particularly the one on the triazole ring, from the difference Fourier map. Its position will definitively identify the tautomer present in the crystal.

-

Refinement: Refine the structural model against the experimental data until convergence is reached, resulting in low R-factors.[9]

Elucidating Solution-State Dynamics: NMR Spectroscopy

While crystallography provides a static solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for investigating tautomeric equilibria in solution.[10] By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities, we can identify the predominant tautomer or characterize the dynamics of a mixture.[11]

Causality Behind the Choice of Nuclei:

-

¹H NMR: Provides information on the NH proton environment and the protons of the methyl ester. The chemical shift of the triazole N-H proton is highly indicative of its location.

-

¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are sensitive to the position of the attached proton and provide a clear fingerprint for each tautomer.[12]

-

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR is exceptionally powerful. The chemical shifts of the three ring nitrogens are exquisitely sensitive to which one is protonated, providing the most direct evidence of tautomeric form.[11]

Protocol 4.1: Multinuclear NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (0.5-0.7 mL), such as DMSO-d₆ or CD₃OD. Rationale: DMSO-d₆ is a good choice as its hydrogen-bond accepting nature can help in observing the N-H proton, which might otherwise exchange too rapidly.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the N-H proton signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A long relaxation delay may be needed to accurately quantify the signals of the quaternary ring carbons.

-

2D NMR (HSQC/HMBC): Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is a critical self-validating step. Correlations from the N-H proton to the ring carbons (C3 and C5) can help pinpoint the proton's location. For example, in the 1H-tautomer, the N1-H proton should show a correlation to both C5 and the substituent on C5.

-

Variable Temperature (VT) NMR (Optional): If a dynamic equilibrium is suspected (broadened signals), acquiring spectra at different temperatures can be informative. Sharpening of signals at low temperatures may indicate a slowing of the tautomeric exchange.

Data Interpretation: Distinguishing Tautomers

| Tautomer | Expected ¹H NMR N-H Shift (ppm) | Expected ¹³C NMR Shifts (δ C3, δ C5) | Key HMBC Correlation |

| 1H-Tautomer | Broad, ~12-14 ppm | Distinct values for C3 and C5 | N1-H to C5 |

| 2H-Tautomer | Broad, ~10-12 ppm | Values for C3 and C5 shifted relative to 1H | N2-H to C3 |

| 4H-Tautomer | Sharper, ~8-10 ppm | C3 and C5 may be near-equivalent due to symmetry | N4-H to C3 and C5 |

| Note: These are representative chemical shift ranges and correlations. Actual values are solvent and temperature-dependent and must be confirmed by detailed analysis. |

Synthesis and Conclusion

The comprehensive characterization of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate requires an integrated analytical approach. Computational modeling provides an initial, energy-based prediction of tautomer populations. Single-crystal X-ray diffraction delivers an unambiguous structural assignment in the solid state, serving as the ultimate benchmark. Finally, multinuclear NMR spectroscopy reveals the behavior of the molecule in the solution phase, which is often more relevant for biological applications.

By combining these methods, researchers can confidently determine that while a specific tautomer (e.g., the 1H-form) may be favored in the crystal lattice, a dynamic equilibrium between two or more forms (e.g., the 1H and 2H) likely exists in solution. Understanding this dynamic behavior is paramount for accurate structure-activity relationship (SAR) studies, the design of potent enzyme inhibitors, and the overall advancement of drug development programs involving the 1,2,4-triazole scaffold.

References

- ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- Journal of the Chemical Society D - RSC Publishing. (n.d.). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution.

- Benchchem. (n.d.). An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers.

- Semantic Scholar. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

-

UNT Digital Library. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Retrieved from [Link]

-

MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

-

ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]

-

MDPI. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Retrieved from [Link]

-

ResearchGate. (n.d.). ORTEP plot of the x-ray crystallographic data determined for 5a. Retrieved from [Link]

-

PubMed. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 11. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Diverse Biological Activities of 5-Amino-1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Versatility of the 5-Amino-1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have established it as a "privileged scaffold" in the design of novel therapeutic agents. Among its various substituted forms, 5-amino-1,2,4-triazole derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. These derivatives have garnered significant attention from researchers and drug development professionals due to their potential applications in oncology, infectious diseases, and agriculture.

This technical guide provides an in-depth exploration of the multifaceted biological activities of 5-amino-1,2,4-triazole derivatives. We will delve into their anticancer, antifungal, antimicrobial, and herbicidal properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel agents based on this remarkable scaffold.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Numerous studies have highlighted the potent anticancer activity of 5-amino-1,2,4-triazole derivatives against a range of human cancer cell lines.[1] Their efficacy stems from their ability to interact with and inhibit various biological targets crucial for cancer cell proliferation, survival, and metastasis. The versatility of the triazole core allows for substitutions that can be tailored to target specific enzymes and signaling pathways.

A. Mechanisms of Anticancer Action

The anticancer properties of these derivatives are often attributed to their ability to inhibit key players in oncogenic signaling pathways, including receptor tyrosine kinases and components of the microtubule network.

1. Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR and BRAF

Several 5-amino-1,2,4-triazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two critical nodes in cancer signaling.

-

EGFR Inhibition: EGFR is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, principally the MAPK and Akt pathways, leading to cell proliferation and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Certain 5-amino-1,2,4-triazole derivatives have been shown to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

-

BRAF Inhibition: BRAF is a serine/threonine-protein kinase that acts downstream of RAS in the MAPK/ERK signaling pathway.[3][4] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers, leading to constitutive activation of the pathway. Specific derivatives of 5-amino-1,2,4-triazole have demonstrated the ability to inhibit the activity of mutant BRAF, thereby blocking the aberrant signaling that drives tumor growth.

Caption: EGFR and BRAF/MEK/ERK Signaling Pathway Inhibition.

2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. A number of 5-amino-1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

B. Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of 5-amino-1,2,4-triazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |

| Derivative 2 | HT-1080 (Fibrosarcoma) | 15.13 | [7] |

| Derivative 2 | A-549 (Lung Carcinoma) | 21.25 | [7] |

| Derivative 2 | MCF-7 (Breast Adenocarcinoma) | 18.06 | [7] |

| Derivative 2 | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [7] |

| Derivative 3 | MCF-7 (Breast Adenocarcinoma) | 5.71 | [8] |

| Derivative 3 | 4T1 (Mouse Breast Cancer) | 8.71 | [8] |

| Compound 6 (Triazole-3-thione) | MCF-7 (Breast Adenocarcinoma) | 4.23 | [5] |

| Compound 6 (Triazole-3-thione) | HepG2 (Hepatocellular Carcinoma) | 16.46 | [5] |

C. Experimental Protocols for Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-amino-1,2,4-triazole derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[6]

-

2. Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin in vitro.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically.

-

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (from bovine brain), GTP, and a polymerization buffer (e.g., PIPES buffer).

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect of the compounds.[9]

-

Caption: Experimental Workflow for Anticancer Activity Evaluation.

II. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Triazole-based compounds are among the most widely used antifungal agents in clinical practice. Their efficacy is rooted in their ability to selectively target a key enzyme in the fungal ergosterol biosynthesis pathway.

A. Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the fluidity and integrity of the membrane, leading to increased permeability and ultimately, fungal cell death. This targeted inhibition provides a degree of selectivity, as the mammalian equivalent of the enzyme is less susceptible to triazole-based inhibitors.

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

B. Quantitative Assessment of Antifungal Activity

The in vitro antifungal activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole-Thioester 6a | Aspergillus flavus | - | [11] |

| Triazole-Thioester 6b | Mucor species | - | [11] |

| Triazole-Thioester 6d | Aspergillus niger | - | [11] |

| Triazole-Thioester 6g | Aspergillus fumigatus | - | [11] |

| Triazole Derivative E10 | Candida albicans | - | [12] |

| Amino Acid Conjugate 3b | Candida albicans BWP17 | 50.2 (MIC80) | [10] |

| Amino Acid Conjugate 3c | Candida albicans BWP17 | 78.81 (MIC80) | [10] |

| Azole Derivative 4s | Candida albicans SC5314 | 0.53 (MIC50) | [13] |

Note: Specific MIC values were not always provided in the source material, but the compounds were reported to have significant activity.

C. Experimental Protocols for Antifungal Susceptibility Testing

1. Broth Microdilution Method (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is a widely accepted reference method.

-

Principle: Serial dilutions of the antifungal agent are prepared in a liquid medium, which is then inoculated with a standardized fungal suspension. The MIC is determined after incubation.

-

Protocol:

-

Antifungal Agent Preparation: Prepare serial twofold dilutions of the 5-amino-1,2,4-triazole derivatives in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5 × 10^3 to 2.5 × 10^3 CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (no drug).

-

III. Antimicrobial Activity: A Promising Frontier

In addition to their potent antifungal effects, 5-amino-1,2,4-triazole derivatives have demonstrated promising activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species.[14] This broad-spectrum potential makes them attractive candidates for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.

A. Mechanism of Antibacterial Action

The precise mechanisms of antibacterial action for many 5-amino-1,2,4-triazole derivatives are still under investigation. However, several potential targets have been proposed, including enzymes involved in DNA replication and folate biosynthesis. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair.[15] By inhibiting this enzyme, these compounds can prevent bacterial proliferation.

B. Quantitative Assessment of Antimicrobial Activity

Similar to antifungal testing, the in vitro antibacterial activity is quantified by determining the MIC.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazole Derivative E10 | Escherichia coli | 32 | [12] |

| Triazole Derivative E10 | Staphylococcus aureus | 16 | [12] |

| Triazolo[1,5-a]pyrimidine 9n | Gram-positive & Gram-negative | 16 - 102 (µM) | [15] |

| Triazolo[1,5-a]pyrimidine 9o | Gram-positive & Gram-negative | 16 - 102 (µM) | [15] |

C. Experimental Protocols for Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

-

Principle: A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.

-

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the 5-amino-1,2,4-triazole derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.[13]

-

IV. Herbicidal Activity: Targeting Plant-Specific Pathways

The parent compound, 3-amino-1,2,4-triazole (also known as amitrole), is a well-known non-selective herbicide.[16] This has spurred research into its derivatives for more targeted and effective weed control.

A. Mechanism of Herbicidal Action: Inhibition of Histidine Biosynthesis

The primary mode of herbicidal action for 3-amino-1,2,4-triazole is the inhibition of imidazoleglycerol-phosphate dehydratase, an enzyme that catalyzes a key step in the biosynthesis of the amino acid histidine in plants.[17][18][19] As histidine is an essential amino acid for plant growth and development, inhibition of its synthesis leads to plant death. This pathway is absent in animals, providing a basis for the selective toxicity of these compounds.

B. Experimental Protocols for Herbicidal Activity Evaluation

1. Whole Plant Bioassay

This bioassay assesses the herbicidal effect of a compound on whole plants.

-

Principle: Plants are grown under controlled conditions and treated with the test compound. The herbicidal effect is evaluated by observing phytotoxic symptoms and measuring growth inhibition.

-

Protocol:

-

Plant Growth: Grow a susceptible plant species (e.g., wheat, cress) in pots containing a suitable growth medium.

-

Compound Application: Apply the 5-amino-1,2,4-triazole derivative to the plants, either as a foliar spray or by adding it to the soil.

-

Incubation: Maintain the treated plants in a controlled environment (e.g., greenhouse or growth chamber) for a specified period (e.g., 1-3 weeks).

-

Evaluation: Assess the herbicidal activity by visually scoring the phytotoxic symptoms (e.g., chlorosis, necrosis, growth stunting) and by measuring parameters such as plant height and fresh/dry weight. Compare the results with untreated control plants.[18]

-

V. Synthesis of 5-Amino-1,2,4-Triazole Derivatives

A common and efficient method for the synthesis of 5-amino-1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide or its derivatives.[20][21][22][23] This versatile approach allows for the introduction of a wide range of substituents at various positions of the triazole ring, enabling the generation of diverse chemical libraries for biological screening.

Caption: General Synthesis of 5-Amino-1,2,4-Triazoles.

Conclusion: A Scaffold of Significant Promise

The 5-amino-1,2,4-triazole scaffold represents a highly valuable platform for the discovery and development of new therapeutic and agrochemical agents. The diverse biological activities exhibited by its derivatives, ranging from anticancer and antifungal to antimicrobial and herbicidal, underscore the remarkable versatility of this heterocyclic core. The ability to readily synthesize a wide array of derivatives allows for the fine-tuning of their biological profiles to enhance potency and selectivity against specific targets.

This technical guide has provided a comprehensive overview of the current understanding of the biological activities of 5-amino-1,2,4-triazole derivatives, their mechanisms of action, and the experimental methodologies for their evaluation. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, stimulating further investigation into this promising class of compounds and ultimately leading to the development of novel and effective solutions for human health and agriculture.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]

- 13. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 17. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 23. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate in Heterocyclic Synthesis

Foreword: The Unsung Hero of Heterocyclic Scaffolding

In the vast arsenal of synthetic chemistry, certain building blocks distinguish themselves not by fleeting novelty, but by their sheer utility and versatility. Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is one such molecule. To the uninitiated, it is a simple, bifunctional triazole. To the seasoned researcher in drug discovery and materials science, it is a master key, capable of unlocking a diverse and valuable range of fused heterocyclic systems. Its strategic arrangement of a nucleophilic amino group, an electrophilic carboxylate, and the inherently reactive 1,2,4-triazole ring system provides a robust platform for constructing complex molecular architectures. This guide provides a deep dive into the reactivity, synthetic applications, and strategic importance of this pivotal synthon, moving beyond simple reaction schemes to elucidate the underlying principles that govern its utility.

Core Synthon Profile: Understanding the Asset

Before deploying any tool, a thorough understanding of its intrinsic properties is paramount. Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS No: 3641-14-3) is a stable, crystalline solid that serves as a cornerstone for the synthesis of nitrogen-rich heterocycles.[1] Its power lies in the ortho-disposition of a reactive amino group and a modifiable methyl ester on the 1,2,4-triazole core.

| Property | Value | Source |

| CAS Number | 3641-14-3 | [1] |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Key Functional Groups | 1. Primary Amine (-NH₂) 2. Methyl Ester (-COOCH₃) 3. 1,2,4-Triazole Ring | N/A |

The molecule's true value is realized in its role as a "dinucleophilic" reagent. The exocyclic amino group and the N1 nitrogen of the triazole ring can participate in sequential or concerted reactions with bielectrophilic partners, leading to the formation of fused ring systems. This predictable reactivity pattern is the foundation of its widespread use.

The Workhorse Reaction: Cyclocondensation to Fused Systems

The primary application of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is in cyclocondensation reactions to build fused heterocyclic scaffolds, particularly those of pharmacological interest.[2][3]

Synthesis of[4][5][6]Triazolo[1,5-a]pyrimidines

This is arguably the most significant application. The reaction of the aminotriazole with a 1,3-bielectrophile, such as a 1,3-dicarbonyl compound, β-ketoester, or an α,β-unsaturated carbonyl system, provides direct access to the[4][5][6]triazolo[1,5-a]pyrimidine core.[7][8] This scaffold is of immense interest as it acts as a purine bioisostere, making it a privileged structure in the design of kinase inhibitors, antivirals, and other therapeutic agents.[2]

Causality of the Reaction: The reaction is typically acid-catalyzed. The initial step involves the nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl partner. This is followed by an intramolecular cyclization via dehydration, where the endocyclic N1 atom of the triazole attacks the second carbonyl group, forming the fused pyrimidine ring. The regioselectivity is driven by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atoms.

Caption: Workflow for Triazolo[1,5-a]pyrimidine Synthesis.

Synthesis of Pyrazolo[1,5-a][4][9][10]triazines

By reacting with pyrazole-based synthons, the aminotriazole can be used to construct the pyrazolo[1,5-a][4][9][10]triazine framework.[11][12] This class of compounds has shown promise as enzyme inhibitors, for instance, targeting thymidine phosphorylase, which is implicated in tumor growth.[11] The synthesis involves the annulation of the triazine ring onto a pre-existing pyrazole scaffold, showcasing the modularity of this approach.

Protocol 1: General Synthesis of a 7-methyl-5-oxo-[4][5][6]triazolo[1,5-a]pyrimidine Derivative

This protocol is a self-validating system, where successful completion is indicated by the formation of a new, highly conjugated system, often observable by TLC and confirmed by spectroscopic methods.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in glacial acetic acid (10-15 mL per gram of aminotriazole).

-

Addition of Electrophile: To the stirred solution, add ethyl acetoacetate (1.1 eq).

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminotriazole spot is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the cooled solution. If not, slowly pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and unreacted starting materials.

-

Drying & Characterization: Dry the purified product under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Advanced Synthetic Strategies: The Dimroth Rearrangement

A fascinating and synthetically powerful transformation in triazole chemistry is the Dimroth rearrangement.[6] This is a molecular rearrangement where endocyclic and exocyclic nitrogen atoms effectively switch places through a ring-opening and ring-closing cascade.[4][6] In the context of fused triazoles, it is most relevant in the conversion of the kinetically favored[4][5][6]triazolo[4,3-a]pyrimidine isomer to the thermodynamically more stable[4][5][6]triazolo[1,5-a]pyrimidine isomer.[5][7][9]

Mechanistic Insight: The rearrangement is typically facilitated by acid or base.[5][13] The process begins with protonation (in acid) or deprotonation (in base), which facilitates the hydrolytic opening of the pyrimidine ring to form a linear intermediate. Bond rotation can then occur, followed by recyclization to yield the more stable isomer. Understanding this rearrangement is critical for controlling the outcome of cyclization reactions and ensuring the desired isomer is obtained.

Caption: The Dimroth Rearrangement Pathway.

Derivatization: Expanding Molecular Diversity

Beyond its role in ring formation, the functional handles of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate provide further opportunities for diversification, either before or after the construction of the fused heterocyclic core.

-

At the Amino Group: The -NH₂ group can be readily acylated, alkylated, or converted into a diazonium salt for subsequent coupling reactions. This allows for the introduction of a vast array of side chains and functional groups, which is a key strategy in medicinal chemistry for modulating a compound's solubility, lipophilicity, and target-binding interactions.

-

At the Carboxylate Group: The methyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common pharmacophore). Alternatively, the ester can be reduced to a primary alcohol, providing a site for further functionalization.

Conclusion: A Cornerstone Synthon for Modern Chemistry